5-Hexyl-2-styryloxazole-4-carboxylic acid
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Overview
Description
5-Hexyl-2-styryloxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a hexyl group at the 5-position, a styryl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-styryloxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry techniques can enhance the efficiency and safety of the process. For instance, the cyclodehydration and oxidation steps can be performed in a continuous flow reactor, allowing for better control over reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-styryloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) can be used for halogenation, while organometallic reagents like Grignard reagents can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
5-Hexyl-2-styryloxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown antimicrobial and anti-biofilm activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Hexyl-2-styryloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the formation of biofilms by interfering with the signaling pathways of bacteria such as Staphylococcus aureus . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Macrooxazoles A–D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the plant pathogenic fungus Phoma macrostoma.
Tetramic Acids: Known for their antimicrobial activities, these compounds share some structural similarities with oxazole derivatives.
Uniqueness
5-Hexyl-2-styryloxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl and styryl groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21NO3 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-hexyl-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c1-2-3-4-8-11-15-17(18(20)21)19-16(22-15)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13H,2-4,8,11H2,1H3,(H,20,21)/b13-12+ |
InChI Key |
ATJRAWNXKRUQTP-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCC1=C(N=C(O1)/C=C/C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCCCCCC1=C(N=C(O1)C=CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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